REACTION_SMILES
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[Br:1][c:2]1[c:3]2[cH:4][cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10]1.[C:13]([CH3:14])([CH3:15])([CH3:16])[Si:17]([CH3:18])([CH3:19])[Cl:20].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[H-:12].[Na+:11]>>[Br:1][c:2]1[c:3]2[cH:4][cH:5][n:6]([Si:17]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:18])[CH3:19])[c:7]2[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)n1ccc2c(Br)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |